molecular formula C5H11NO B147097 N,N-Dimethylpropionamide CAS No. 758-96-3

N,N-Dimethylpropionamide

Cat. No. B147097
CAS RN: 758-96-3
M. Wt: 101.15 g/mol
InChI Key: MBHINSULENHCMF-UHFFFAOYSA-N
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Description

N,N-Dimethylpropionamide (DMP) is a chemical compound that has been explored in various research contexts. While the provided papers do not directly discuss N,N-Dimethylpropionamide, they do provide insights into related compounds and methodologies that could be relevant to the study of DMP. For instance, the synthesis of N,N'-methylenebisamides through a Selectfluor-mediated oxidative reaction involving N,N-dimethylpropanamide suggests potential synthetic routes that might be applicable to DMP as well .

Synthesis Analysis

The synthesis of related compounds provides a foundation for understanding how DMP might be synthesized. For example, the synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide from methyl acrylate involves nucleophilic addition, desulfurization, and amidation, achieving a total yield of 85% . This method could potentially be adapted for the synthesis of DMP. Additionally, the synthesis of N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide reveals the molecular interactions and structural orientation in the crystal form, which could inform the synthesis and crystallization of DMP .

Molecular Structure Analysis

The molecular structure of compounds similar to DMP, such as N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide, has been analyzed, showing a slight twist between the dimethylpropionamide substituent and the pyridine ring . This information could be extrapolated to predict the molecular conformation of DMP and its potential interactions in the solid state.

Chemical Reactions Analysis

The chemical reactivity of DMP can be inferred from studies on similar compounds. For instance, the synthesis of N,N-dimethyl enaminones and their subsequent transformations highlight the reactivity of the dimethylamine group, which could be relevant to the chemical behavior of DMP . Moreover, the use of dimethylphosphinothioyl mixed anhydrides for peptide synthesis without protecting hydroxyl functions suggests that DMP could potentially be involved in similar condensation reactions .

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of DMP, they do provide insights into the properties of structurally related compounds. For example, the electrochromic properties of aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties indicate that DMP might also exhibit interesting electrochemical behavior . Additionally, the biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides for their inhibitory potential against various enzymes suggests that DMP could have biological relevance and potential applications in medicinal chemistry .

Scientific Research Applications

Herbicide Development

N,N-Dimethylpropionamide has been studied for its potential in agricultural applications, particularly as a herbicide. For instance, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound related to N,N-Dimethylpropionamide, has shown herbicidal activity against both annual and perennial grasses. This compound is considered for use in forage legumes, certain turf grasses, and cultivated crops due to its effective weed control properties (Viste, Cirovetti, & Horrom, 1970).

Synthesis of Heterocyclic Compounds

N,N-Dimethyl analogues like N,N-dimethyl enaminones have been utilized as building blocks for synthesizing a diverse range of acyclic, carbocyclic, and heterocyclic compounds. These compounds are of significant biological interest and offer access to new classes of biologically active heterocyclic compounds, which are crucial for biomedical applications (Gaber, Bagley, Muhammad, & Gomha, 2017).

Flame Retardant Agents

In the field of material science, N,N-Dimethylpropionamide derivatives have been investigated as flame retardant agents. For instance, N-Methylol dimethylphosphonopropionamide (MDPA) is commonly used as a durable flame retardant agent for cotton. Research has compared the flame-resistant performance and physical properties of cotton fabric treated with different flame retardant finishing systems based on MDPA (Wu & Yang, 2007).

Chemical Synthesis

The synthesis and characterization of compounds like 3-Dimethylamino-N,N-dimethylpropionamide (DMDMAA) have been explored for various chemical applications. These studies focus on optimizing synthesis conditions to achieve high yield and purity, which is crucial for the development of advanced materials and chemicals (Xin, 2007).

Safety And Hazards

N,N-Dimethylpropionamide is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-5(7)6(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHINSULENHCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061077
Record name Propanamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylpropionamide

CAS RN

758-96-3
Record name N,N-Dimethylpropionamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=758-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, N,N-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanamide, N,N-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylpropionamide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
552
Citations
Y Zhang, N Watanabe, Y Miyawaki, Y Mune… - Journal of solution …, 2005 - Springer
Aprotic N,N-dimethylpropionamide (DMPA) and N,N,N′,N′-tetramethylurea (TMU) are both strong donor solvents and coordinate to metal ions through the carbonyl oxygen atom. …
Number of citations: 6 link.springer.com
M Asada, T Mitsugi, K Fujii, R Kanzaki… - Journal of Molecular …, 2007 - Elsevier
Molecular vibrations of N,N-dimethylacrylamide (DMAA) and N,N-dimethylpropionamide (DMPA) in the liquid state were studied by means of Raman and IR spectra over the wide …
Number of citations: 17 www.sciencedirect.com
Y Umebayashi, K Matsumoto, Y Mune… - Physical Chemistry …, 2003 - pubs.rsc.org
The methyl group and oxygen in the propionyl group CH3CH2CO– of N,N-dimethylpropionamide (DMPA) have been previously shown to be planar cis. The present measurements of …
Number of citations: 26 pubs.rsc.org
Y Umebayashi, B Mroz, M Asada, K Fujii… - The Journal of …, 2005 - ACS Publications
Solvation structure of the zinc(II) ion in N,N-dimethylpropionamide (DMPA) was studied by Raman spectroscopy at varying temperature and by quantum mechanical calculations. No …
Number of citations: 21 pubs.acs.org
G Yang, M Zhang, I Majeed, W Fan… - ACS Sustainable …, 2023 - ACS Publications
Herein, an integration of the safe and facile amide solvent 3-methoxyl-N,N-dimethylpropionamide (MDMPA) as alternative of the traditional reprotoxic N-methyl-2-pyrrolidone (NMP) in …
Number of citations: 0 pubs.acs.org
Y Umebayashi, Y Mune, T Tsukamoto, Y Zhang… - Journal of molecular …, 2005 - Elsevier
Solvation structure of the calcium ion in N,N-dimethylpropionamide (DMPA) has been studied by titration Raman spectroscopy by varying molality of Ca(ClO 4 ) 2 at 298 K and by …
Number of citations: 11 www.sciencedirect.com
G Völkel, E Lang… - Berichte der Bunsen …, 1979 - epub.uni-regensburg.de
Für eine Reihe von N, N-Dimethylamiden wurde in wäßriger Lösung die Konzentrationsabhängigkeit des Aktivierungsvolumens AV* und der freien Aktivierungsenthalpie AG* für die …
Number of citations: 25 epub.uni-regensburg.de
G Bombieri, F Benetollo, U Croatto, CB Castellani… - Inorganica chimica …, 1984 - Elsevier
The crystal and molecular structures of ThCl 4 (depa) 3 (1) (depa = N,N-diethylpropionamide) and Th(NCS) 4 (dmpa) 4 (2) (dmpa = N,N-dimethylpropionamide) have been determined …
Number of citations: 12 www.sciencedirect.com
M Asada, T Mitsugi, T Ogura, K Fujii, Y Umebayashi… - Analytical sciences, 2007 - Springer
The solvation number and conformation of N, N-dimethylacrylamide (DMAA) in the coordination sphere of the cobalt(II) ion in solution were studied, and compared with those of N, N-…
Number of citations: 3 link.springer.com
KW Boyer, RT Iwamoto - Journal of Electroanalytical Chemistry (1959), 1964 - Elsevier
The electrochemical behavior of copper ions has been investigated in N,N-dimethylformamide, N,N-dimethylacetaJnide, N,N-diethylacetamide, N,N-diisopropylacetamide, N,N-…
Number of citations: 15 www.sciencedirect.com

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